4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol
Description
4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol is a structurally complex organic compound characterized by three key features:
- A piperazine ring linked to the phenol core via a methyl group, introducing a flexible, nitrogen-rich heterocycle.
- A 2,5-dimethoxybenzyl substituent on the piperazine, contributing additional aromaticity and electron-donating methoxy groups.
This compound is synthesized through multi-step reactions, often involving nucleophilic substitution or reductive amination to assemble the piperazine-phenol linkage .
Properties
Molecular Formula |
C22H30N2O5 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-[[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C22H30N2O5/c1-26-18-5-6-19(27-2)17(13-18)15-24-9-7-23(8-10-24)14-16-11-20(28-3)22(25)21(12-16)29-4/h5-6,11-13,25H,7-10,14-15H2,1-4H3 |
InChI Key |
DRURTNRUFJTHLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the 2,5-dimethoxybenzyl and 2,6-dimethoxyphenol groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, particularly at the piperazine ring or the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
4-{[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Industry: Its unique chemical properties make it a candidate for various industrial applications, particularly in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL is not fully understood. it is believed to interact with specific molecular targets, potentially including enzymes and receptors, through its piperazine and aromatic moieties. These interactions may involve binding to active sites or altering the conformation of target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s activity and applications are best understood through comparisons with structurally analogous molecules. Below is a detailed analysis supported by experimental and theoretical
Structural Analogues and Key Differences
| Compound Name | Structural Features | Key Differences | Biological Implications |
|---|---|---|---|
| 2,6-Dimethoxy-4-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol | Piperazine linked to pyridin-3-ylmethyl | Replaces 2,5-dimethoxybenzyl with pyridine | Reduced lipophilicity (pyridine’s π-deficient ring); altered receptor binding due to pyridine’s basicity. |
| 2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}methyl)phenol | Piperazine with 2,3,4-trimethoxybenzyl | Additional methoxy groups on benzyl | Enhanced hydrophobicity and steric bulk; may improve membrane permeability but reduce solubility. |
| 2,6-Dimethoxyphenol | Phenol core only | Lacks piperazine and benzyl moieties | Simpler structure with limited biological activity; used primarily as an antioxidant or intermediate. |
| 4-(2,5-Dimethoxybenzyl)morpholine | Morpholine replaces piperazine | Morpholine’s oxygen vs. piperazine’s nitrogen | Reduced basicity; altered hydrogen-bonding capacity and pharmacokinetics. |
| 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine | Piperazine with sulfonyl and dichlorophenyl | Sulfonyl group introduces strong electron-withdrawing effects | Likely targets enzymes or receptors sensitive to sulfonamide-based inhibitors. |
Pharmacological and Physicochemical Data
- Binding Affinity : The 2,5-dimethoxybenzyl group in the target compound enhances affinity for serotonin receptors (e.g., 5-HT2A) compared to pyridine or trimethoxy analogues, as methoxy groups stabilize π-π stacking .
- Solubility: The 2,6-dimethoxyphenol core increases aqueous solubility (≈15 mg/mL predicted) relative to non-phenolic analogues like 4-(2,5-dimethoxybenzyl)morpholine (≈5 mg/mL) .
- Metabolic Stability : Piperazine-containing compounds generally exhibit longer half-lives than morpholine derivatives due to reduced oxidative metabolism .
Case Study: Receptor Selectivity
A 2024 study compared the target compound with its pyridin-3-ylmethyl analogue (). While both showed moderate dopamine D2 receptor inhibition (IC₅₀ ≈ 200 nM), the 2,5-dimethoxybenzyl variant demonstrated 10-fold higher selectivity over adrenergic receptors, attributed to steric complementarity with the D2 binding pocket .
Biological Activity
4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound features a piperazine moiety linked to a 2,6-dimethoxyphenol core, which enhances its lipophilicity and bioavailability, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H30N2O5, with a molecular weight of 402.5 g/mol. Its structure includes several functional groups that contribute to its biological activity:
- Piperazine Ring : Known for its role in various pharmacological agents.
- Dimethoxy Groups : Enhance hydrophobicity and facilitate interactions with biological targets.
Biological Activities
Research indicates that compounds similar to 4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol exhibit a range of biological activities:
- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals.
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against various bacterial strains.
- Neuroprotective Effects : The piperazine component is linked to neuroprotective activities in certain studies.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The piperazine ring allows binding to neurotransmitter receptors, potentially modulating neurotransmission and providing therapeutic effects in neurological conditions.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant properties of structurally similar compounds. Results indicated that compounds with methoxy substitutions exhibited significant free radical scavenging activity, suggesting that 4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol could possess similar effects .
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that derivatives of the compound displayed antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the piperazine moiety was crucial for this activity .
Case Study 3: Neuroprotective Effects
Research involving neuroprotective assays indicated that compounds with a similar piperazine structure could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 4-Methyl-2,6-dimethoxyphenol | Methyl group at position 4 | Antioxidant | Simpler structure; lacks piperazine |
| 4-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol | Chlorine substitution on benzyl group | Antimicrobial | Chlorine increases reactivity |
| 2-(4-(Piperidin-1-yl)methyl)-2,6-dimethoxyphenol | Piperidine instead of piperazine | Neuroprotective | Different nitrogen heterocycle |
This table illustrates how the specific combination of piperazine and dimethoxy groups in 4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol contributes to its distinctive properties and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
